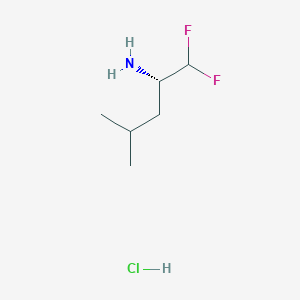

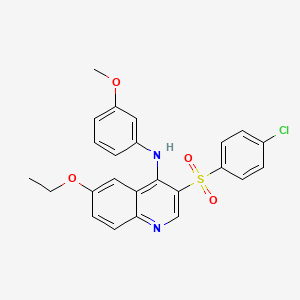

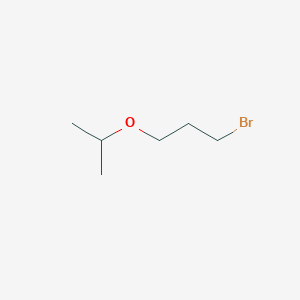

![molecular formula C20H23N5O3 B2693263 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1705752-98-2](/img/structure/B2693263.png)

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Novel derivatives similar to the specified compound have been synthesized and evaluated for their anticancer properties. For instance, certain oxazole derivatives demonstrated significant antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma cancer (A431) cell lines. These compounds, including the ones with quinazolinone moieties, are notable for their potential in cancer treatment due to their strong inhibitory activities (Xinhua Liu et al., 2009). Similarly, certain novel quinazolinone analogues have shown broad-spectrum antitumor activity and are significantly potent compared to the control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

Analgesic Activity

Some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and screened for analgesic activity. These compounds, through various synthetic processes and characterizations, have demonstrated potential as pain-relieving agents (H. Saad et al., 2011).

Antimicrobial Evaluation

Functionalized heterocycles derived from novel quinolinyl chalcone, similar to the compound , have been synthesized and evaluated for antibacterial activities. These compounds, characterized by their elemental analysis and spectral data, have shown promise in combating bacterial infections (M. Hassan & O. Farouk, 2017).

ADP-ribosylation Study

In the study of ADP-ribosylation, compounds similar to the one mentioned have been synthesized and evaluated as inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3. These findings are crucial for understanding the mechanisms of certain cellular processes and diseases (A. Lindgren et al., 2013).

Antimalarial Agents

Some oxazoline-pyrazoline hybrids, structurally related to the specified compound, have shown potential as antimalarial agents. Their synthesis and evaluation, including in vitro and in vivo studies, indicate their effectiveness against malaria, making them candidates for further drug development (Ashutosh Pandey et al., 2016).

作用機序

Target of Action

The primary target of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is the enzyme EZH2 . This enzyme is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process important for gene regulation .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to EZH2 and prevents it from methylating histones, thereby affecting the expression of various genes . This compound has a higher selectivity for EZH2 over EZH1 and other histone methyltransferases .

Biochemical Pathways

By inhibiting EZH2, this compound affects the histone methylation pathway . This can lead to changes in the expression of genes regulated by this pathway, including genes involved in cell proliferation and differentiation .

Pharmacokinetics

This compound is soluble in DMSO . It can be stored in a solution of DMSO at -20°C for up to a month . The compound is orally bioavailable and is currently in clinical phase II trials for the treatment of diffuse large B-cell lymphoma .

Result of Action

The inhibition of EZH2 by this compound can lead to changes in gene expression that result in anti-proliferative effects in certain cell types . For example, it has been shown to cause a strong anti-proliferative effect in SMARCB1-deficient malignant rhabdoid tumor (MRT) cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature, as it can be stored for a longer duration at -20°C . Furthermore, the efficacy of the compound can be influenced by the presence of other compounds in the environment. For example, its anti-proliferative effects were enhanced by hydrocortisone or dexamethasone in several EZH2 mutant lymphoma cell lines .

特性

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c26-19(5-8-24-14-21-18-4-2-1-3-17(18)20(24)27)23-16-11-22-25(13-16)12-15-6-9-28-10-7-15/h1-4,11,13-15H,5-10,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIVXPAVRIOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2693195.png)

![4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2693197.png)

![N-acetyl-N-[1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2693201.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2693202.png)